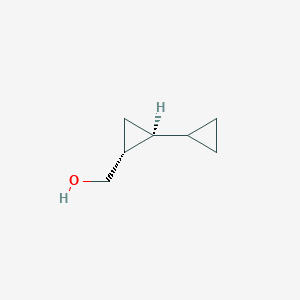
(1S,2R)-1,1'-双环丙烷-2-甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol is a unique organic compound characterized by its cyclopropane rings and a methanol functional group Cyclopropane rings are known for their strained nature, which imparts unique reactivity to the compound
科学研究应用
(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Cyclopropane derivatives are explored for their potential use in pharmaceuticals.
Industry: The compound is used in the synthesis of materials with unique properties
作用机制
Target of Action
The primary targets of (1S,2R)-1,1'-Bi[cyclopropane]-2-methanolCyclopropane-containing compounds are known to have unique structural and chemical properties, making them of interest in synthetic and pharmaceutical chemistry . They are widespread in natural products and are usually essential for biological activities .
Mode of Action
The exact mode of action of (1S,2R)-1,1'-Bi[cyclopropane]-2-methanolCyclopropane-containing compounds are known to interact with various biological targets due to their unique structural motif . The specific interactions and resulting changes would depend on the particular biological target involved.
Biochemical Pathways
Cyclopropane biosynthesis involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1S,2R)-1,1'-Bi[cyclopropane]-2-methanolCyclopropane was initially investigated as an anesthetic due to its rapid onset and recovery while maintaining stable hemodynamics .
Result of Action
The molecular and cellular effects of (1S,2R)-1,1'-Bi[cyclopropane]-2-methanolCyclopropane-containing compounds are known to have a wide range of biological activities due to their unique structural and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple to form cyclopropanes . Another method involves the use of diazo compounds and transition metal catalysts to achieve cyclopropanation .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs catalytic systems that ensure high regio- and stereoselectivity. The use of nickel or palladium catalysts in cross-coupling reactions is a common approach . These methods are scalable and provide high yields, making them suitable for industrial applications.
化学反应分析
Types of Reactions
(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Substitution: The cyclopropane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include cyclopropane carboxylic acids, cyclopropane alcohols, and various substituted cyclopropane derivatives .
相似化合物的比较
Similar Compounds
Cyclopropane-1,2-dicarboxylic acid: Known for its use in organic synthesis and as a building block for more complex molecules.
Cyclopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(1S,2R)-1,1’-Bi[cyclopropane]-2-methanol is unique due to its dual cyclopropane rings and the presence of a methanol group. This combination imparts distinct reactivity and potential for diverse applications compared to other cyclopropane derivatives .
属性
IUPAC Name |
[(1R,2S)-2-cyclopropylcyclopropyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-4-6-3-7(6)5-1-2-5/h5-8H,1-4H2/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGFKJBIVRULH-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide](/img/structure/B2402418.png)

![rel-Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2402423.png)
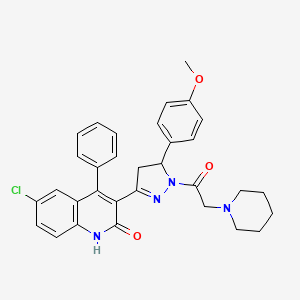
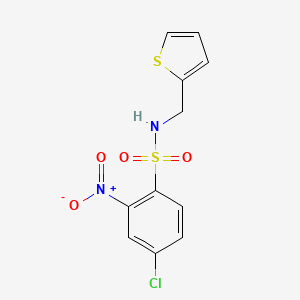
![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/new.no-structure.jpg)
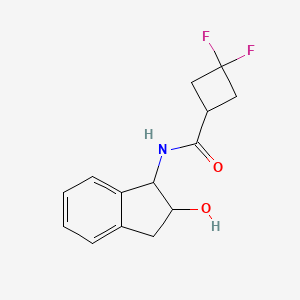
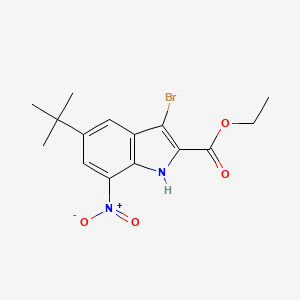
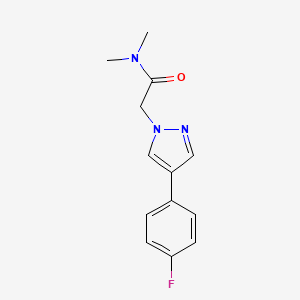
![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2402435.png)
![4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2402436.png)
![Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate](/img/structure/B2402437.png)

